molecular formula C19H26N2O4 B2822921 tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 1713163-29-1

tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B2822921
CAS No.: 1713163-29-1
M. Wt: 346.427
InChI Key: VACVJJYUNIUHBU-UHFFFAOYSA-N
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Description

tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability. It is characterized by the presence of a tert-butyl group, a benzyloxycarbonyl-protected amine, and a spirocyclic heptane ring.

Preparation Methods

The synthesis of tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of an amine group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the spirocyclic ring system through cyclization reactions.

Chemical Reactions Analysis

tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl-protected amine, leading to the formation of various substituted derivatives.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: Researchers investigate its potential as a precursor for drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.

    Industry: It is used in the production of fine chemicals and pharmaceuticals, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl-protected amine group can form hydrogen bonds or electrostatic interactions with active sites, while the spirocyclic structure provides rigidity and specificity. These interactions can modulate the activity of the target, leading to desired biological effects .

Comparison with Similar Compounds

tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate can be compared with other spirocyclic compounds, such as:

    tert-Butyl 1-[(benzyloxy)carbonyl]amino-5-azaspiro[2.4]octane-5-carboxylate: Similar structure but with an octane ring, offering different steric and electronic properties.

    tert-Butyl 1-[(benzyloxy)carbonyl]amino-5-azaspiro[2.4]nonane-5-carboxylate: Features a nonane ring, providing increased flexibility and different reactivity.

    tert-Butyl 1-[(benzyloxy)carbonyl]amino-5-azaspiro[2.4]decane-5-carboxylate: Contains a decane ring, which can influence its biological activity and stability.

These comparisons highlight the uniqueness of this compound in terms of its structural and functional properties.

Properties

IUPAC Name

tert-butyl 2-(phenylmethoxycarbonylamino)-5-azaspiro[2.4]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-18(2,3)25-17(23)21-10-9-19(13-21)11-15(19)20-16(22)24-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACVJJYUNIUHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC2NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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